molecular formula C13H11N3O3 B1268030 2-Amino-5-nitrobenzanilide CAS No. 30481-54-0

2-Amino-5-nitrobenzanilide

Cat. No. B1268030
CAS RN: 30481-54-0
M. Wt: 257.24 g/mol
InChI Key: INKGKPCLQCFQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-nitrobenzanilide often involves steps like nitration, amination, and the use of palladium or nickel catalysts for C-H activation. For example, the synthesis of chiral 3-(2'-imidazolinyl)anilines, which are structurally related to 2-Amino-5-nitrobenzanilide, was achieved by converting the carboxyl and nitro groups in commercially available 3-nitrobenzoic acid to chiral imidazoline and amine, respectively. This process involved a one-pot phosphorylation/metalation reaction, demonstrating the complex synthetic routes that can be employed in the synthesis of such compounds (Yang et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Amino-5-nitrobenzanilide can be elucidated using techniques like X-ray crystallography. For instance, the crystal structure of 5-amino-2-nitrobenzoic acid, a compound related to 2-Amino-5-nitrobenzanilide, was determined, revealing the presence of intermolecular hydrogen bonds and the arrangement of molecules in a cyclic dimer pattern (Mrozek & Głowiak, 2004).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Amino-5-nitrobenzanilide and related compounds involve various transformations and reactivity patterns. For example, 2-nitrobenzanilide undergoes photo-rearrangement under exposure to light, transforming into different azo-compounds. This type of reaction highlights the photochemical reactivity that can be associated with nitro-aromatic compounds (Gunn & Stevens, 1973).

Physical Properties Analysis

The physical properties of related compounds can be studied using spectroscopic methods like FT-IR, Raman, and NMR. For instance, the structural features of 2-amino-5-nitrobenzophenone, a compound structurally similar to 2-Amino-5-nitrobenzanilide, were investigated using vibrational spectroscopy, revealing insights into its molecular geometry, vibrational frequencies, and electronic structure (Balachandran et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-nitrobenzanilide and related compounds can be influenced by substituents like amino and nitro groups, which affect the directionality of electrophilic aromatic substitution. The effect of these substituents on the electronic system of benzene, for example, has been investigated using molecular orbital theory and Voronoi deformation density analysis, providing insight into the regioselectivity of electrophilic substitution (Stasyuk et al., 2016).

Scientific Research Applications

Antitumor Activity

2-Amino-5-nitrobenzanilide is involved in the synthesis of compounds with significant antitumor properties. In a study by Stojković et al. (2006), novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, prepared from 2-amino-5-nitrothiophenol, showed notable antiproliferative activity against various human carcinomas including cervical, breast, colon, and laryngeal carcinomas. These compounds were also effective in vivo against melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006).

Synthesis of Nitro Acridone Derivatives

Parveen et al. (2016) synthesized a series of nitro acridone derivatives, which included 5-nitro-(2-phenyl amino) benzoic acid, a compound confirmed to have potent acetylcholinesterase inhibitory activities. This synthesis process also involved the reaction of o-halobenzoic acid with aniline derivatives, highlighting the role of 2-amino-5-nitrobenzanilide in developing compounds with potential therapeutic applications (Parveen et al., 2016).

Antimicrobial Properties

Research on thiazolidinone derivatives, synthesized from 2-amino-5-nitrothiazole, indicated significant antibacterial and antifungal activities. Samadhiya et al. (2014) highlighted that these compounds showed promising results against Mycobacterium tuberculosis, suggesting a potential application of 2-amino-5-nitrobenzanilide in antimicrobial drug development (Samadhiya et al., 2014).

Development of Chiral Pincer Complexes

Yang et al. (2011) utilized 2-amino-5-nitrobenzanilide in the synthesis of chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes, developed through aryl C-H bond activation, were characterized for their potential in asymmetric chemical reactions, demonstrating the chemical versatility of 2-amino-5-nitrobenzanilide (Yang et al., 2011).

Photochemical Studies

Gunn and Stevens (1973) explored the photo-rearrangement of N-aryl-2-nitrobenzamides, including 2-nitrobenzanilide. This study provided insights into the chemical behavior of 2-amino-5-nitrobenzanilide under light exposure, which is crucial for understanding its stability and reactivity in various scientific applications (Gunn & Stevens, 1973).

properties

IUPAC Name

2-amino-5-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKGKPCLQCFQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334366
Record name 2-Amino-5-nitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-nitrobenzanilide

CAS RN

30481-54-0
Record name 2-Amino-5-nitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30481-54-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-nitrobenzanilide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-nitrobenzanilide
Reactant of Route 3
Reactant of Route 3
2-Amino-5-nitrobenzanilide
Reactant of Route 4
Reactant of Route 4
2-Amino-5-nitrobenzanilide
Reactant of Route 5
Reactant of Route 5
2-Amino-5-nitrobenzanilide
Reactant of Route 6
Reactant of Route 6
2-Amino-5-nitrobenzanilide

Citations

For This Compound
1
Citations
CE Schroeder, T Yao, J Sotsky, RA Smith… - Journal of Medicinal …, 2014 - ACS Publications
… To a stirred mixture of 2-amino-5-nitrobenzanilide (1.97 g, 7.66 mmol) in dry toluene (25 mL) was carefully added a solution of 20% (w/v) phosgene in toluene (15 mL, 30.3 mmol). …
Number of citations: 47 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.